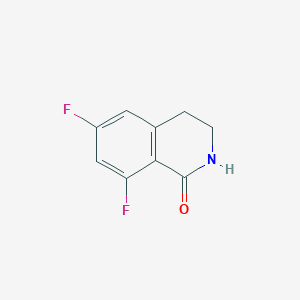

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXCEHXNZXFSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the fluorination of 3,4-dihydro-2H-isoquinolin-1-one. One common method is the Castagnoli–Cushman reaction, which involves the reaction of an imine with an anhydride to form the isoquinolinone scaffold . The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Wirkmechanismus

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related dihydroisoquinolinones and their properties:

Physicochemical Properties

- Electron Effects: Fluorine substituents reduce electron density on the aromatic ring, enhancing electrophilic substitution resistance. This is critical in reactions like radical difluoroalkylation, where electron-deficient dihydroisoquinolinones exhibit moderate yields (55–75%) but excellent enantioselectivity (97–98% ee) .

- Melting Points : The unsubstituted parent compound melts at 67–70°C , while fluorination likely increases melting points due to stronger intermolecular interactions.

Biologische Aktivität

6,8-Difluoro-3,4-dihydro-2H-isoquinolin-1-one is a fluorinated derivative of isoquinoline, a bicyclic compound known for its diverse biological activities. The presence of fluorine atoms at the 6 and 8 positions significantly alters its chemical properties, enhancing stability and lipophilicity, which are critical for drug development. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

The molecular formula of this compound is C10H8F2NO. Its structure allows it to undergo various chemical reactions such as oxidation and reduction, leading to the formation of quinoline derivatives and tetrahydroisoquinoline derivatives respectively.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form hydrogen bonds with proteins and enzymes, potentially leading to the inhibition of various biological pathways. This mechanism is particularly relevant in the context of cancer therapy and enzyme inhibition .

Antitumor Activity

Recent studies have indicated that derivatives of isoquinolinones exhibit significant antitumor properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. In vitro assays demonstrated that certain analogs showed potent inhibitory activity against PARP1 and PARP2, with IC50 values in the nanomolar range .

| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Olaparib (control) | 0.5 | 0.15 | 3.33 |

| Compound 3l | 0.156 | TBD | TBD |

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Studies suggest that fluorinated isoquinolines possess enhanced activity against various bacterial strains due to their unique structural configurations which facilitate better interaction with microbial targets.

Case Studies

Case Study 1: Antitumor Efficacy

In a study focusing on the synthesis and evaluation of novel isoquinolone derivatives as PARP inhibitors, researchers found that certain compounds exhibited superior efficacy compared to existing therapies like Olaparib. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards PARP isoforms .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of several fluorinated isoquinoline derivatives against common pathogens. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition zones in agar diffusion assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.